4-Iodopyrazole is an organic compound classified as an aryl iodide, with the molecular formula and a molecular weight of approximately 193.97 g/mol. Its IUPAC name is 4-iodo-1H-pyrazole, and it is recognized for its unique structure, which includes a pyrazole ring substituted with an iodine atom at the fourth position. This compound is characterized by its potential reactivity and serves as a valuable intermediate in various chemical syntheses and biological applications .
Currently, there is no documented information regarding a specific mechanism of action for 4-iodopyrazole in biological systems.
4-Iodopyrazole presents a promising avenue for research in various fields. Future studies could explore:
These reactions highlight its versatility in synthetic organic chemistry.
Research indicates that 4-Iodopyrazole exhibits various biological activities. It has been studied for its potential roles in:
Several methods have been developed for synthesizing 4-iodopyrazole:
These methods demonstrate both traditional and innovative approaches to synthesizing this compound.
4-Iodopyrazole finds applications across various fields:
Several compounds share structural similarities with 4-iodopyrazole. Here is a comparison highlighting their uniqueness:
Compound Name | Structural Features | Unique Properties |
---|---|---|
3-Iodopyrazole | Iodine at the third position | Different reactivity patterns due to iodine position |
4-Bromopyrazole | Bromine instead of iodine | Generally less reactive than iodinated counterparts |
4-Chloropyrazole | Chlorine atom present | Exhibits different biological activity compared to iodine |
Pyrazole | No halogen substituent | Lacks the unique reactivity associated with halogens |
The presence of iodine in 4-iodopyrazole distinguishes it from these similar compounds, enhancing its reactivity and potential biological activity.
Irritant